molecular formula C19H21ClN2O3 B4125407 Methyl 2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoylamino)benzoate;hydrochloride

Methyl 2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoylamino)benzoate;hydrochloride

Cat. No.: B4125407
M. Wt: 360.8 g/mol
InChI Key: OLGDBPOLWKGQJM-UHFFFAOYSA-N
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Description

Methyl 2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoylamino)benzoate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene moiety linked to a benzoate group through a carbamoylamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoylamino)benzoate;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene derivatives under high pressure and temperature conditions.

    Carbamoylation: The tetrahydronaphthalene derivative is then reacted with an isocyanate to form the carbamoylamino linkage.

    Esterification: The final step involves the esterification of the carbamoylamino compound with methyl benzoate under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoylamino)benzoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperature and pressure.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrahydronaphthalene and benzoate moieties.

    Reduction: Reduced forms of the original compound.

    Substitution: Substituted benzoate derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoylamino)benzoate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoylamino)benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with a similar tetrahydronaphthalene structure.

    Indole Derivatives: Compounds with similar biological activities and applications.

Uniqueness

Methyl 2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoylamino)benzoate;hydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoylamino)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3.ClH/c1-24-18(22)15-10-4-5-11-17(15)21-19(23)20-16-12-6-8-13-7-2-3-9-14(13)16;/h2-5,7,9-11,16H,6,8,12H2,1H3,(H2,20,21,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGDBPOLWKGQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2CCCC3=CC=CC=C23.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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